2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a versatile small molecule scaffold It is known for its unique structure, which includes a pyrimidine ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a sulfonamide precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Imidazole derivatives: Share some structural similarities and are known for their broad range of biological activities.
Uniqueness
2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11N3O4S |
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Molecular Weight |
233.25 g/mol |
IUPAC Name |
2,4-dioxo-1-propan-2-ylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C7H11N3O4S/c1-4(2)10-3-5(15(8,13)14)6(11)9-7(10)12/h3-4H,1-2H3,(H2,8,13,14)(H,9,11,12) |
InChI Key |
XPQJHPHWHQFJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)NC1=O)S(=O)(=O)N |
Origin of Product |
United States |
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